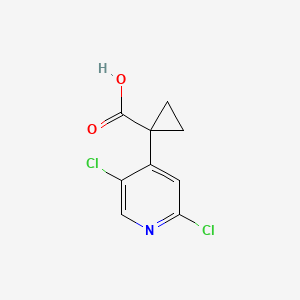
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. This reaction is followed by selective cleavage at the N-O bond, leading to the target molecule .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of key enzymes involved in metabolic processes. Its stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino acid derivatives and esters, such as (2R,5R)-2-Amino-5-hydroxyhexanoic acid and its esters. These compounds share structural similarities but differ in their stereochemistry and reactivity.
Uniqueness
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer advantages in terms of selectivity and efficacy compared to other similar compounds .
Properties
Molecular Formula |
C10H20ClNO5 |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
diethyl 2-amino-5-hydroxyhexanedioate;hydrochloride |
InChI |
InChI=1S/C10H19NO5.ClH/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2;/h7-8,12H,3-6,11H2,1-2H3;1H |
InChI Key |
RIQLAPJLRUDFLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)

